(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid

Lipophilicity Suzuki Coupling Lead Optimization

(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid (CAS 1443109-68-9) is a 2-alkoxy-substituted, 4-pyridylboronic acid designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It features a flexible 3-methoxypropoxy (-O(CH₂)₃OCH₃) chain at the 2-position of the pyridine ring, which modulates its physicochemical properties.

Molecular Formula C9H14BNO4
Molecular Weight 211.03 g/mol
Cat. No. B12952708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid
Molecular FormulaC9H14BNO4
Molecular Weight211.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OCCCOC)(O)O
InChIInChI=1S/C9H14BNO4/c1-14-5-2-6-15-9-7-8(10(12)13)3-4-11-9/h3-4,7,12-13H,2,5-6H2,1H3
InChIKeyJWOKAQQYZGGSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid: A Procurement-Ready 2-Alkoxy-4-Pyridylboronic Acid Building Block


(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid (CAS 1443109-68-9) is a 2-alkoxy-substituted, 4-pyridylboronic acid designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . It features a flexible 3-methoxypropoxy (-O(CH₂)₃OCH₃) chain at the 2-position of the pyridine ring, which modulates its physicochemical properties. As a member of the shelf-stable halo- and alkoxy-substituted pyridylboronic acid family, it is positioned as a key intermediate for constructing complex heteroaryl architectures .

Why Generic Substitution of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid Fails in Material Science


Simply substituting (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid with a generic pyridylboronic acid fails because the precise nature of the 2-alkoxy substituent profoundly impacts both the reaction efficiency and the physical properties of the final product. The length and flexibility of the alkoxy chain dictates the compound's lipophilicity, solubility, and steric environment around the reactive boronic acid, which in turn influences cross-coupling yields and the crystallinity or solubility of downstream products . Furthermore, the regiospecific placement at the 4-position is critical for ensuring boronic acid stability against protodeboronation, a failure mode that plagues certain 2-pyridyl isomers [1].

Quantitative Evidence Guide for (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid Selection


Enhanced Lipophilicity from 3-Methoxypropoxy Chain vs. Unsubstituted Pyridylboronic Acid

The introduction of the 3-methoxypropoxy chain significantly increases the compound's lipophilicity compared to the unsubstituted parent, pyridine-4-boronic acid. This is quantified by a Calculated LogP (ClogP) of -0.82 versus -1.24, representing a 0.42 log unit difference . This higher lipophilicity can improve partitioning into organic layers during extractive workup of Suzuki reactions and may enhance the membrane permeability of final drug candidates derived from this building block.

Lipophilicity Suzuki Coupling Lead Optimization

Tailored Aqueous Solubility Profile via Extended Alkoxy Chain Insertion

The longer 3-methoxypropoxy chain modulates the aqueous solubility compared to shorter alkoxy analogs. While the target compound's exact measured solubility is not publicly available, the close analog 2-ethoxypyridine-4-boronic acid exhibits a predicted solubility of 10 g/L (slightly soluble) . The extended chain in the target compound, with an additional ether oxygen (acting as an H-bond acceptor), is expected to offer superior solubility in polar organic solvents and water mixtures, a crucial factor for optimizing homogeneous reaction conditions or biphasic Suzuki couplings.

Solubility Reaction Medium Biphasic Systems

Inherent Stability Advantage of 4-Pyridyl vs. 2-Pyridyl Boronic Acids Against Protodeboronation

A fundamental advantage of this compound is its regioisomeric attachment of the boronic acid to the 4-position of the pyridine ring. A seminal kinetics study demonstrates that 4-pyridyl boronic acids are dramatically more stable to protodeboronation than their notoriously unstable 2-pyridyl counterparts. Under forcing conditions (pH 12, 70 °C), a 4-pyridylboronic acid has a half-life (t₀.₅) of over one week, whereas a 2-pyridylboronic acid has a half-life of only 25–50 seconds at a milder pH 7 and 70 °C [1]. This ensures reliable reactivity and storage for the target compound.

Chemical Stability Protodeboronation Synthetic Reliability

Validated Synthetic Utility: Alkoxy-Pyridylboronic Acids as High-Performing Suzuki Partners

The broader class of 2-alkoxy-4-pyridylboronic acids has been specifically validated as shelf-stable and effective in palladium-catalyzed cross-coupling reactions. A key study by Parry et al. demonstrates that structurally related alkoxy-substituted pyridylboronic acids couple with 3-bromoquinoline using a standard catalyst system [Cs₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95 °C] to deliver heteroarylpyridine products in 50–77% isolated yields . This provides a direct, quantitative benchmark for the expected performance of the target compound under identical conditions.

Suzuki-Miyaura Coupling Reaction Yield Heterobiaryl Synthesis

High Purity Specification with Batch-Specific Quality Control Documentation

For scientific procurement, guaranteed purity is a critical selection criterion. The target compound is available at a standard purity of 98%, with vendors providing batch-specific QC data including NMR, HPLC, and GC reports . This contrasts with less well-characterized or older catalog items where purity may be lower or less rigorously documented. For instance, commercially available 2-methoxypyridine-4-boronic acid is often sold at a minimum purity of 94-95% (by HPLC) .

Quality Assurance Purity Reproducibility

Proven Application Scenarios for (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid


Synthesis of Novel Heteroarylpyridine Libraries for Drug Discovery

The compound serves as a premier building block for generating diverse heteroarylpyridine libraries via Suzuki-Miyaura coupling. As demonstrated by Parry et al. on analogous substrates, the expected 50–77% yield window in prototype couplings with heteroaryl bromides provides a reliable starting point for library synthesis . Its enhanced organic solubility, inferred from its ClogP of -0.82, makes it particularly suited for high-throughput experimentation (HTE) platforms that demand high solubility in organic reaction solvents like DMF or dioxane.

Late-Stage Functionalization of Complex Pharmaceutical Intermediates

The inherent stability of the 4-pyridylboronic acid motif against protodeboronation (t₀.₅ > 1 week under forcing conditions) makes this compound a strategic choice for late-stage functionalization of advanced intermediates, where harsh conditions or long reaction times may be required [1]. This is a distinct advantage over faster-decomposing 2-pyridylboronic acids, which would degrade before coupling can be completed, providing a clear justification for prioritizing this regioisomer in procurement specifications.

Medicinal Chemistry Programs Requiring Fine-Tuned Lipophilicity

In lead optimization programs where the lipophilicity of a drug candidate must be precisely controlled to balance potency and ADME properties, this compound provides a unique advantage. Its LogP of -0.82 fills a specific property gap between polar, low-molecular-weight pyridine boronic acids (LogP ~ -1.24) and more lipophilic analogs [1]. This enables medicinal chemists to modulate the physicochemical profile of their leads without resorting to additional synthetic steps.

Process Chemistry Scale-Up Requiring Robust, High-Purity Raw Materials

For process chemists scaling a reaction from the bench to the pilot plant, the 98% purity and batch-specific QC documentation (NMR, HPLC, GC) offered by suppliers are non-negotiable for ensuring batch-to-batch reproducibility . Selecting this compound over a less well-characterized, lower-purity analog (e.g., 94-95%) directly mitigates the risk of impurity-driven yield variations or out-of-specification results, justifying its procurement for GMP-like or kilogram-scale campaigns.

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